NSC-658497
CAS No.: 909197-38-2
Cat. No.: VC0537747
Molecular Formula: C20H10N2O6S2
Molecular Weight: 438.42
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 909197-38-2 |
|---|---|
| Molecular Formula | C20H10N2O6S2 |
| Molecular Weight | 438.42 |
| IUPAC Name | (3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione |
| Standard InChI | InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- |
| Standard InChI Key | DJFUFNNDOAUACG-FUVGAYRCSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
NSC-658497 is characterized by the following chemical properties:
Basic Chemical Parameters
NSC-658497 has a molecular formula of C₂₀H₁₀N₂O₆S₂ with a molecular weight of 438.43 Da . Its Chemical Abstracts Service (CAS) registration number is 909197-38-2, and it has a predicted density of 1.66 g/cm³ . The compound contains a rhodanine core structure with specific functional groups that are critical for its biological activity .
Structural Features and Active Moieties
The structure of NSC-658497 contains several key components that contribute to its inhibitory function:
-
A rhodanine or analogous hydantoin core moiety
-
A benzopyran moiety that maps to a hydrophobic cavity in the SOS1 catalytic site
-
A nitrophenyl group that may interact with the polar residue Y912 in SOS1
Structure-activity relationship studies have demonstrated that modifications to these components significantly affect the inhibitory potency of the compound. For instance, eliminating the benzene ring while retaining the same pyran substitutions (Compound A1) led to a slight increase in potency with an IC₅₀ of 10.8 μM. Deletion of the nitro function (Compound C1) resulted in a three-fold decrease in activity .
Mechanism of Action
Binding Site Determination
Alanine scanning mutagenesis has identified critical residues in the SOS1 catalytic site that are involved in binding to NSC-658497. Four single point mutants (I825A, T828A, T829A, and Y912A) completely abrogated binding to NSC-658497, with three of these (I825A, T828A, and T829A) mapping to a hydrophobic cavity in the catalytic site of SOS1 involved in Ras switch II recognition .
Interestingly, two other mutants, W809A and K814A, showed enhanced binding to NSC-658497, likely due to relieved steric hindrance and creation of a deeper pocket for accommodating the compound .
Pharmacological Effects
Cellular Signaling Modulation
In cellular models, NSC-658497 has demonstrated dose-dependent inhibition of epidermal growth factor (EGF)-stimulated Ras activation without affecting EGF receptor (EGFR) activation in NIH 3T3 mouse fibroblast cells . This inhibition of Ras activation leads to subsequent suppression of downstream signaling through:
-
The RAF-MEK-ERK1/2 signaling axis, with reduced phosphorylation of ERK1/2
-
The PI3K-AKT signaling axis, with decreased phosphorylation of AKT
These effects are consistent with the established role of Ras in regulating these two major signaling pathways critical for cell proliferation and survival.
| Cancer Type | Cell Line | K-Ras Status | Relative Sensitivity to NSC-658497 |
|---|---|---|---|
| Lung Cancer | HOP-92 | Wild-type | High |
| Lung Cancer | A549 | Mutant | Low |
| Ovarian Cancer | OVCAR-3 | Wild-type | High |
| Ovarian Cancer | OVAR-5 | Mutant | Low |
Structure-Activity Relationship Studies
Core Structure Modifications
Extensive structure-activity relationship studies have been conducted on NSC-658497 to identify the chemical moieties essential for its inhibitory activity. These studies have revealed that:
-
The benzopyran moiety is critical for binding to the hydrophobic cavity in the SOS1 catalytic site
-
Elimination of the benzene ring while retaining the pyran substitutions can slightly increase potency
-
Saturation of the double bond linker completely abrogates activity
| Compound | Modification | Relative Activity |
|---|---|---|
| NSC-658497 | Original structure | 1.0 (reference) |
| Compound A1 | Elimination of benzene ring | Slight increase (IC₅₀ = 10.8 μM) |
| Compound A2 | Retention of dicarbonyl structure lacking ring | 3-fold decrease |
| Compound A3 | Saturation of double bond linker | Complete loss of activity |
| Compound C1 | Deletion of nitro function | 3-fold decrease |
| Compound C2 | Addition of hydroxyl at ortho position | 3-fold decrease |
| Compound C3 | Addition of methoxy at ortho position | 3-fold decrease |
| Compound C5 | Addition of hydroxyl and methoxy at ortho and meta positions | Slight improvement over C1-C3 |
| Compound C4 | Dimethoxy at meta and para positions | Further loss of activity |
Comparison with Other SOS1 Inhibitors
In addition to NSC-658497, other SOS1 inhibitors have been identified, including UC-773587 and UC-857993 . While all three compounds inhibit SOS1-mediated Ras activity, they do so by binding to different sites within SOS1's domain. All have been shown to inhibit EGF-stimulated Ras activation and downstream signaling in various cell lines with micromolar affinity in a concentration-dependent manner .
These compounds represent an important class of small molecule inhibitors targeting GEF-mediated GTPase signaling, offering alternative approaches to modulating Ras activity in cellular contexts where direct targeting of Ras has proven challenging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume